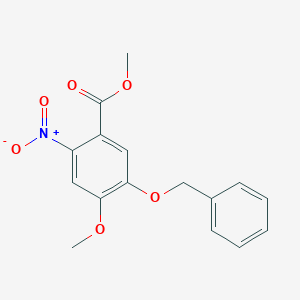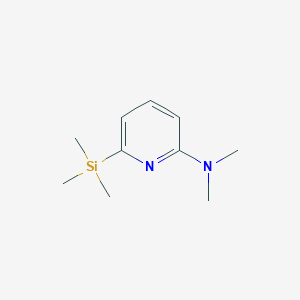
Diphenyldi(o-tolyl)silane
Overview
Description
Scientific Research Applications
Application in Organic Electrophosphorescent Devices
Diphenyldi(o-tolyl)silane (UGH1) was used as a host material in the emissive layer of electrophosphorescent organic light-emitting diodes (OLEDs), demonstrating high external quantum efficiencies in deep blue phosphorescent devices (Ren et al., 2004).
Silane-ene and Silane-Acrylate Polymerization Process
Diphenylsilane, a related compound, was employed in photopolymerizable mixtures, leading to the formation of polymers with low oxygen sensitivity and a variety of industrial applications (El-Roz et al., 2008).
Reaction with Mono-Oxiranes for Surface Coating Compositions
Diphenyldi-(2-aminoethoxy)silane, a derivative, was used in reactions with mono-oxiranes for creating surface-coating compositions with varied properties and industrial uses, such as in water-based stoving finishes (Emblem, 2007).
Efficient, Deep-Blue Organic Electrophosphorescence
this compound was employed in creating efficient, deep-blue organic electrophosphorescent devices using a charge-trapping phosphorescent guest, demonstrating high quantum and power efficiencies (Holmes et al., 2003).
In Blue Phosphorescent OLEDs
A bipolar blue host material, diphenyldi(4-(3,5-bis-carbazol-9-yl)phenyl)phenyl silane, was synthesized for use in blue phosphorescent organic light-emitting diodes (OLEDs), showing significant device performance improvements (Kim et al., 2017).
Sequential C-Si Bond Formations for Silanediol Peptide Isostere Precursors
Diphenylsilane was utilized in the assembly of carbon-silicon backbones for silane-containing dipeptide fragments, contributing to the development of protease inhibitors (Nielsen & Skrydstrup, 2008).
In Blue TADF OLEDs
Diphenyldi-o-tolylsilane was referenced as a comparison for new silane-core containing host materials, enhancing the performance of blue thermally activated delayed fluorescence organic light-emitting diodes (Choi et al., 2017).
Carbon-Silicon Bond Formation for Silicon-Containing Peptides and Azasilaheterocycles
Diphenylsilane was part of a study for synthesizing functionalized peptide silane diol isosteres, playing a role in medicinal chemistry applications like protease inhibition (Min et al., 2013).
In Silica-Silane System for Rubber Compounds
Diphenyl guanidine, an analog, was studied for its role in enhancing the silanization reaction of the silica-silane system in natural rubber compounds, relevant for tire manufacturing (Hayichelaeh et al., 2018).
In Ormosil/Sulfonated Polyetheretherketone-based Hybrid Composite Proton Conducting Membranes
A modified silane with sulfonic acid function, related to this compound, was used in creating composite membranes for potential application in polymer electrolyte fuel cells (Licoccia et al., 2006).
Mechanism of Action
Target of Action
Diphenyldi(o-tolyl)silane is primarily used in the field of optoelectronics, specifically in the construction of organic light-emitting diodes (OLEDs) . Its primary targets are the light-emitting layers and other functional layers within the OLED architecture .
Mode of Action
This compound acts as a host material in the emissive layer of electrophosphorescent OLEDs . It hosts the blue phosphor bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6), facilitating the formation of excitons directly on the dopant . This eliminates exchange energy losses characteristic of guest-host energy transfer .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. This compound influences the physical and electronic properties of the light-emitting layer within the OLED architecture . It plays a role in electron and hole transport, as well as exciton blocking .
Pharmacokinetics
For instance, it has good solubility in common organic solvents .
Result of Action
The use of this compound results in efficient, deep-blue organic electrophosphorescence . It suppresses both the electron and energy transfer quenching pathways between the emissive dopant and the host material, leading to high external quantum efficiencies .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, host materials similar to this compound have shown high glass transition temperatures between 118 and 164 °C . This property is crucial for the stability and efficacy of the OLEDs .
properties
IUPAC Name |
bis(2-methylphenyl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVCEINEQQSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393284 | |
| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18849-24-6 | |
| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLDI(O-TOLYL)SILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diphenyldi(o-tolyl)silane interact with phosphorescent dopants in OLEDs, and what are the downstream effects?
A1: this compound (UGH1) acts as a wide-energy-gap host material for phosphorescent dopants like iridium(III) bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6) in OLEDs [, ]. Its high singlet and triplet energy levels (∼4.5 eV and ∼3.5 eV, respectively) minimize energy transfer quenching pathways between the host and the phosphorescent guest []. This allows for efficient charge trapping on the dopant molecule, leading to direct exciton formation on FIr6 [, ]. This results in highly efficient deep-blue electroluminescence primarily from the dopant molecule, with minimal energy loss from guest-host energy transfer [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















